Agn-PC-0JF3RG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0JF3RG is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JF3RG typically involves the reaction of silver nitrate with specific organic ligands under controlled conditions. One common method involves the use of hydrothermal synthesis, where the reactants are heated in a sealed vessel at high temperatures and pressures. This method allows for the formation of well-defined crystalline structures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrothermal reactors or other high-pressure equipment to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0JF3RG undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of silver oxides and other by-products.
Reduction: Reduction reactions can convert this compound to its metallic silver form, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands attached to the silver ion are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands, such as pyridine derivatives.
Major Products Formed
The major products formed from these reactions include silver oxides, metallic silver, and substituted silver complexes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0JF3RG has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its antimicrobial properties, making it a potential candidate for use in antibacterial coatings and treatments.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of conductive films and nanomaterials for electronic devices
Wirkmechanismus
The mechanism of action of Agn-PC-0JF3RG involves its interaction with biological molecules and cellular structures. The silver ions released from the compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agn-PC-0CUK9P: A compound with similar silver-based chemistry, known for its dual inhibition of kinases and angiogenesis.
Agn-PC-0MXVWT: Another silver-based compound with high affinity for epidermal growth factor receptor (EGFR), used in cancer research.
Uniqueness
Agn-PC-0JF3RG stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound for multiple applications. Additionally, its potent antimicrobial properties and potential use in medical applications further highlight its uniqueness compared to other silver-based compounds .
Eigenschaften
CAS-Nummer |
23325-86-2 |
---|---|
Molekularformel |
C25H33FO8 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
4-[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33FO8/c1-22-9-7-15(27)11-14(22)3-4-17-16-8-10-24(33,23(16,2)12-18(28)25(17,22)26)19(29)13-34-21(32)6-5-20(30)31/h11,16-18,28,33H,3-10,12-13H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
RRDDXLOWDKTRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.